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LM985: A Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals

Introduction
LM985, a flavone acetic acid ester, is a novel investigational anti-tumor agent that has

undergone preclinical and early clinical evaluation. It functions as a prodrug, rapidly hydrolyzing

in vivo to its active metabolite, LM975, also known as flavone acetic acid (FAA). This technical

guide provides a comprehensive overview of the available preclinical safety and toxicity data

for LM985 and its active form, LM975. The information is intended to support researchers,

scientists, and drug development professionals in understanding the toxicological profile of this

compound.

Executive Summary
LM985 exhibits anti-tumor activity in preclinical models, primarily through the action of its

metabolite, LM975 (FAA). The dose-limiting toxicity of LM985 observed in Phase I clinical trials

was acute, reversible hypotension. Preclinical studies in mice have identified doses associated

with acute lethality for LM975. The mechanism of action is not directly cytotoxic but is believed

to involve vascular disruption within tumors and immunomodulation, mediated through the

activation of the Stimulator of Interferon Genes (STING) pathway. Specific quantitative toxicity

values such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) for LM985 are not
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readily available in the public domain. This guide synthesizes the available data and outlines

the key experimental findings.

Quantitative Toxicity Data
While specific LD50 and NOAEL values for LM985 are not explicitly stated in the reviewed

literature, preclinical studies on its active metabolite, LM975 (flavone acetic acid), provide

insights into its acute toxicity in mice.

Compound Species
Route of
Administrat
ion

Observed
Effect

Dosage Citation

LM975

(Flavone

Acetic Acid)

Mouse
Intraperitonea

l (bolus)

Acute

lethality in

many mice

≥ 356 mg/kg [1]

LM975

(Flavone

Acetic Acid)

Mouse Intravenous

More

frequent

acute lethality

compared to

intraperitonea

l

administratio

n

Not specified [1]

LM985 Human Intravenous

Dose-limiting

toxicity (acute

reversible

hypotension)

Not specified [2]

Experimental Protocols
Detailed experimental protocols for the definitive toxicity studies (e.g., GLP-compliant LD50 or

repeated-dose toxicity studies) for LM985 are not fully described in the available literature.

However, information from preclinical anti-tumor and pharmacological studies provides insights

into the methodologies used.
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In Vivo Anti-Tumor and Toxicity Assessment in Mice (General Protocol)

A common experimental design for evaluating the anti-tumor activity and associated toxicity of

compounds like LM975 in mice involves the following steps:

Animal Model: Inbred mouse strains (e.g., C57/B1) are typically used.[3]

Tumor Implantation: Human or murine tumor cells (e.g., pancreatic adenocarcinoma PAN/03)

are implanted subcutaneously into the mice.[3]

Drug Administration: Once tumors reach a specified size, the test compound (e.g., LM975) is

administered via a clinically relevant route, such as intravenous or intraperitoneal injection.[3]

Dosing schedules can vary, for example, administration on specific days post-tumor implant.

[3]

Toxicity Monitoring: Animals are monitored for signs of toxicity, including changes in body

weight, clinical signs of distress, and mortality.

Efficacy Evaluation: Tumor growth is measured regularly to assess the anti-tumor efficacy of

the compound.

Coagulation Studies: To investigate effects on hemostasis, blood samples are collected at

various time points after drug administration to measure parameters such as clotting time,

thrombin time, and platelet counts.[4][5][6]

Mechanism of Action & Signaling Pathway
The anti-tumor effect of LM985, through its active metabolite LM975 (FAA), is not primarily due

to direct cytotoxicity to cancer cells. Instead, it is attributed to a combination of vascular

disruption within the tumor and immunomodulatory effects. A key molecular target identified for

FAA is the Stimulator of Interferon Genes (STING).

STING Pathway Activation by Flavone Acetic Acid (FAA)

FAA acts as an agonist of the murine STING protein. This activation triggers a downstream

signaling cascade, leading to the production of type I interferons and other pro-inflammatory
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cytokines. This, in turn, is thought to induce hemorrhagic necrosis of tumors and stimulate an

anti-tumor immune response.[7][8]
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Caption: STING signaling pathway activated by LM975 (Flavone Acetic Acid).

Experimental Workflow for In Vitro Chemosensitivity and Myelotoxicity

The following workflow is based on studies evaluating the in vitro effects of LM985 and LM975.
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Caption: In vitro experimental workflow for chemosensitivity and myelotoxicity testing.

Discussion
The available data indicate that LM985, a prodrug of LM975 (flavone acetic acid), exhibits a

safety profile distinct from traditional cytotoxic chemotherapeutic agents. The primary dose-

limiting toxicity in humans is cardiovascular, specifically hypotension, rather than

myelosuppression or other common side effects of chemotherapy.[2] This is consistent with in

vitro studies showing that LM975 and LM985 do not have specific cytotoxicity for tumor cells

over normal marrow myeloid progenitor cells.[9]

The anti-tumor activity of LM975 in preclinical models is significant, particularly against solid

tumors like colon adenocarcinoma.[1] This effect is thought to be mediated by its ability to

disrupt tumor vasculature and stimulate an immune response, likely through the STING

pathway.[7][8] The coagulopathy observed in mice following high doses of FAA may contribute

to the vascular occlusion and subsequent tumor regression.[4][5][6]
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A critical consideration for the clinical translation of findings related to FAA and its derivatives is

the observed species specificity. The activation of the STING pathway by FAA has been shown

to be potent in mice but not in humans, which may explain the lack of efficacy observed in

human clinical trials.[7]

Conclusion
LM985 is a flavone acetic acid ester with a unique preclinical profile characterized by anti-

tumor activity mediated through vascular disruption and immunomodulation. Its primary toxicity

concern, as identified in early clinical trials, is acute and reversible hypotension. While

preclinical studies in mice have established dose ranges associated with anti-tumor efficacy

and acute lethality for its active metabolite, LM975, specific LD50 and NOAEL values for

LM985 are not well-documented in publicly available literature. The mechanism of action via

the STING pathway is a key area of interest, but the species specificity of this interaction

highlights a significant challenge in translating preclinical efficacy to clinical benefit. Further

research would be necessary to fully characterize the safety profile of LM985 and to explore

strategies to overcome the species-specific limitations of its mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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